
6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-hydroxy-2-phenyl-3(2H)-pyridazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as chloroxine and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of chloroxine is not fully understood. However, it has been suggested that chloroxine inhibits the activity of enzymes involved in the replication of viruses, bacteria, and fungi. Chloroxine has also been found to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition of topoisomerases may contribute to the anticancer activity of chloroxine.
Biochemical and Physiological Effects
Chloroxine has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of various viruses, including herpes simplex virus, poliovirus, and human immunodeficiency virus (HIV). Chloroxine has also been found to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, chloroxine has been found to exhibit antifungal activity against various strains of fungi, including Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using chloroxine in lab experiments is its broad-spectrum activity against viruses, bacteria, and fungi. Additionally, chloroxine has been found to exhibit low toxicity, making it a potential candidate for therapeutic applications. However, one of the limitations of using chloroxine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on chloroxine. One area of research is the development of more efficient synthesis methods for chloroxine. Additionally, further studies are needed to fully understand the mechanism of action of chloroxine and its potential therapeutic applications. Future research may also focus on the development of chloroxine derivatives with improved efficacy and bioavailability. Finally, further studies are needed to assess the potential side effects of chloroxine and its safety for therapeutic use.
Conclusion
In conclusion, chloroxine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It exhibits antiviral, antibacterial, and antifungal activities and has been found to inhibit the growth of cancer cells. Chloroxine has several advantages and limitations for lab experiments and has several future directions for research. Further studies are needed to fully understand the potential therapeutic applications of chloroxine and its safety for therapeutic use.
Métodos De Síntesis
Chloroxine can be synthesized using various methods, including the reaction of 2-chloroaniline with 3-oxobutan-2-ylidene-1,3-dihydro-2H-indol-2-one. Another method involves the reaction of 2-chloroaniline with 2-acetylpyridine in the presence of sodium hydroxide. These methods yield chloroxine in moderate to high yields.
Aplicaciones Científicas De Investigación
Chloroxine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral, antibacterial, and antifungal activities. Chloroxine is also known to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, chloroxine has been found to exhibit anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases.
Propiedades
IUPAC Name |
6-chloro-2-phenyl-1H-pyridazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-9-6-8(14)10(15)13(12-9)7-4-2-1-3-5-7/h1-6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFFFUUZQQTIDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)C=C(N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
![2,3-dichloro-4-({5-[(2,4-dichlorophenoxy)methyl]-2-furoyl}hydrazono)-2-butenoic acid](/img/structure/B5699165.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5699168.png)
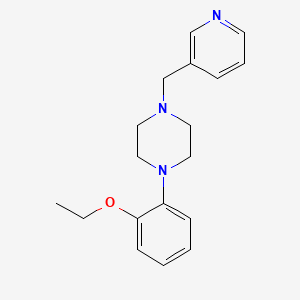
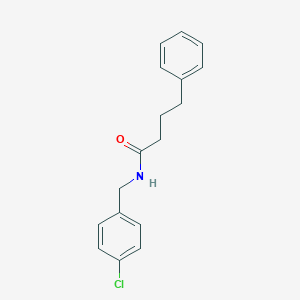
![2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)
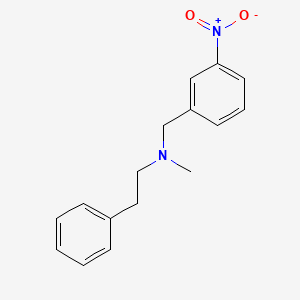
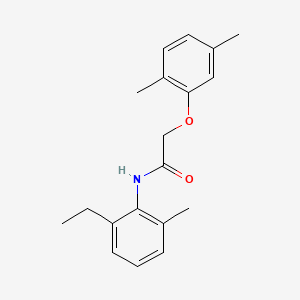

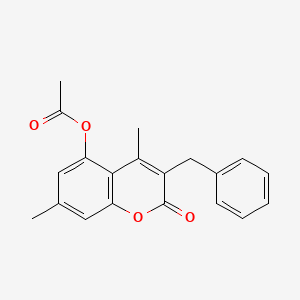
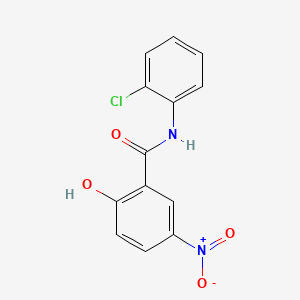
![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)